molecular formula C9H19N3O B179631 2-Methyl-3-piperidin-1-ylpropanohydrazide CAS No. 155219-10-6

2-Methyl-3-piperidin-1-ylpropanohydrazide

Cat. No.: B179631
CAS No.: 155219-10-6
M. Wt: 185.27 g/mol
InChI Key: HGHRYICUFKUZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Methyl-3-piperidin-1-ylpropanohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-Methyl-3-piperidin-1-ylpropanohydrazide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

    Medicine: Research involving this compound may focus on its potential therapeutic effects or its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-piperidin-1-ylpropanohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Methyl-3-piperidin-1-ylpropanohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

2-Methyl-3-piperidin-1-ylpropanohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8H16N4C_8H_{16}N_4 with a molecular weight of approximately 168.24 g/mol. It features a piperidine ring, which is known for its versatility in drug design.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antifungal properties, particularly against resistant strains such as Candida auris . The compound's hydrazide moiety is often associated with improved antimicrobial efficacy.
  • Antitumor Activity : Similar derivatives have shown promise as anticancer agents. Studies have indicated that piperidine-based compounds can induce apoptosis in cancer cells, potentially making this compound a candidate for further investigation in oncology .
  • Neuroprotective Effects : Some piperidine derivatives have demonstrated neuroprotective properties, which could be relevant for conditions such as Alzheimer's disease. This activity is often linked to their ability to modulate neurotransmitter systems .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve the following pathways:

  • Inhibition of Cell Growth : The compound may interfere with cellular processes critical for proliferation and survival, such as disrupting mitochondrial function or inducing oxidative stress.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
  • Membrane Disruption : Antifungal activity may stem from the compound's ability to disrupt fungal cell membranes, leading to cell lysis.

Study 1: Antifungal Activity Against Candida auris

A study synthesized several piperidine derivatives and tested their antifungal activity against Candida auris. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 µg/mL, indicating significant antifungal potential .

Study 2: Antitumor Activity

Research involving piperazine derivatives has highlighted the antitumor potential of similar compounds. These studies demonstrated that these derivatives could effectively inhibit tumor growth in vitro and in vivo models, suggesting a promising avenue for developing new cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound NameStructure TypeBiological ActivityReference
This compoundHydrazide derivativeAntimicrobial, AntitumorCurrent Study
Piperazine derivativesPiperazine-basedAntifungal, Antitumor
Triazole derivativesTriazole-basedAntifungal

Properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHRYICUFKUZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395693
Record name 2-methyl-3-piperidin-1-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

155219-10-6
Record name 2-methyl-3-piperidin-1-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.